In Vivo Blood Pressure Reduction in Spontaneously Hypertensive Rats: TBTIF vs. Captopril
The compound 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol (TBTIF), a direct structural derivative of p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol bearing two thiomorpholin-4-ylmethyl substituents, was compared head-to-head with captopril in spontaneously hypertensive rats (SHR). Both compounds were administered at an identical dose of 1 mg·kg⁻¹·d⁻¹ intramuscularly for 4 days [1]. TBTIF produced superior antihypertensive effects relative to captopril, an effect attributed to mechanisms involving ACE2 upregulation rather than direct ACE inhibition alone [1].
| Evidence Dimension | Antihypertensive efficacy (blood pressure reduction) |
|---|---|
| Target Compound Data | TBTIF 1 mg·kg⁻¹·d⁻¹ i.m. × 4 days; superior BP reduction vs. captopril |
| Comparator Or Baseline | Captopril 1 mg·kg⁻¹·d⁻¹ i.m. × 4 days |
| Quantified Difference | TBTIF exhibited better antihypertensive properties than captopril at equal dose; effect reversible by L-NG-monomethyl arginine (indicating NO-mediated mechanism) |
| Conditions | Spontaneously hypertensive rat (SHR) model; n = not specified; 4-day treatment |
Why This Matters
Demonstrates that thiomorpholine-phenol derivatives can outperform a gold-standard ACE inhibitor in vivo, providing a compelling procurement rationale for hypertension drug discovery programs seeking non-captopril scaffolds.
- [1] Martínez-Aguilar L, Lezama-Martínez D, Orozco-Cortés NV, González-Espinosa C, Flores-Monroy J, Valencia-Hernández I. Antihypertensive Properties of a Novel Morphologic Derivative (4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol). J Cardiovasc Pharmacol. 2016 Mar;67(3):246-51. doi:10.1097/FJC.0000000000000340. PMID: 26566152. View Source
